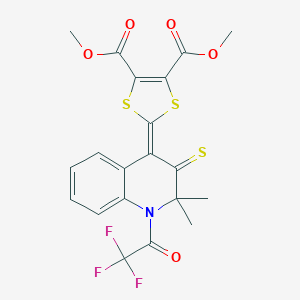![molecular formula C14H20N4O4S B414676 [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B414676.png)
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid is a complex organic compound with the molecular formula C14H20N4O4S It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a sulfanyl group attached to the acetic acid moiety
Vorbereitungsmethoden
The synthesis of [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the purine core via a thiolation reaction, often using thiourea or similar reagents.
Formation of the Acetic Acid Moiety:
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
Analyse Chemischer Reaktionen
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Wirkmechanismus
The mechanism of action of [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid can be compared with other similar compounds, such as:
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate: This compound has a similar structure but with an acetate group instead of an acetic acid moiety.
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide: This compound has an acetamide group instead of an acetic acid moiety.
[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]ethyl acetate: This compound has an ethyl acetate group instead of an acetic acid moiety.
These similar compounds share the purine core structure but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C14H20N4O4S |
|---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-5-6-7-18-10-11(15-14(18)23-8-9(19)20)17(2)13(22)16-12(10)21/h3-8H2,1-2H3,(H,19,20)(H,16,21,22) |
InChI-Schlüssel |
DOSHXICORFMFMP-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-5-(4-methylbenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B414593.png)
![3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B414594.png)
![Propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414595.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414597.png)
![DIMETHYL 2-[2,2,8-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414599.png)
![2',3',4,5-TETRAMETHYL 6'-BUTANOYL-8'-METHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414601.png)

![tetramethyl 5',5'-dimethyl-8'-methoxy-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414604.png)
![8-ethoxy-2-(4-ethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414605.png)

![Tetramethyl 5',5',8'-trimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414611.png)
![5-benzyl-2-(2-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414612.png)
![5-benzyl-2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414614.png)

